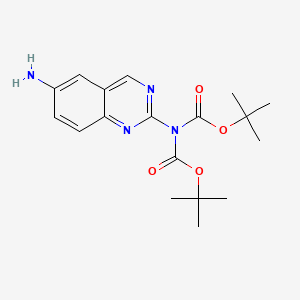

2-(N,N-diBoc)amino-6-aminoquinazoline

Description

Properties

IUPAC Name |

tert-butyl N-(6-aminoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-9-12(19)7-8-13(11)21-14/h7-10H,19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBROGMEUKPCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-diBoc)amino-6-aminoquinazoline typically involves the protection of the amino groups on the quinazoline ring. One common method is the reaction of 2-amino-6-aminoquinazoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the diBoc-protected product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-diBoc)amino-6-aminoquinazoline can undergo various chemical reactions, including:

Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Coupling Reactions: The compound can be used in coupling reactions with other molecules to form more complex structures.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various electrophiles in the presence of a base.

Coupling Reactions: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Major Products Formed

Deprotection: 2-amino-6-aminoquinazoline.

Substitution: Various substituted quinazoline derivatives.

Coupling Reactions: Complex quinazoline-based structures.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Synthesis

2-(N,N-diBoc)amino-6-aminoquinazoline serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for further modifications that can enhance pharmacological properties. The Boc (tert-butyloxycarbonyl) protection of the amino groups facilitates the selective deprotection necessary for subsequent reactions, making it a versatile building block in organic synthesis.

Anticancer Activity

Quinazoline derivatives, including those containing the this compound moiety, have been studied for their anticancer properties. Compounds derived from this scaffold have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival . For instance, quinazoline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers .

Antimicrobial Properties

Activity Against Mycobacterium tuberculosis

Recent studies have indicated that quinazoline derivatives exhibit promising activity against Mycobacterium tuberculosis (Mtb). The SAR studies have identified modifications that enhance the antimycobacterial activity of these compounds. For example, derivatives with specific substitutions on the quinazoline ring demonstrated significant inhibitory effects against drug-sensitive strains of Mtb, suggesting potential for further development into therapeutic agents for tuberculosis .

Structure-Activity Relationship Studies

Optimization of Biological Activity

The exploration of SAR is crucial for understanding how modifications to the this compound structure affect its biological activity. Studies have shown that variations at specific positions on the quinazoline ring can lead to enhanced potency and selectivity against targeted enzymes or receptors. For instance, substituents such as halogens or alkyl groups can significantly influence the binding affinity and efficacy of these compounds in biological systems .

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Mechanism of Action

The mechanism of action of 2-(N,N-diBoc)amino-6-aminoquinazoline depends on its specific application. In medicinal chemistry, the compound or its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The Boc groups serve as protecting groups, allowing selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Quinazoline Derivatives

Notes:

- Nitro Groups : The nitro substituent in N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine enhances electron-withdrawing effects, possibly increasing reactivity in redox-mediated biological interactions .

- Methoxybenzyl Groups: Compounds like 2,4-diamino-6-[N-(2',5'-dimethoxybenzyl)-N-methylamino]quinazoline exhibit improved membrane permeability due to methoxy-induced lipophilicity, a trait absent in Boc-protected analogs .

Biological Activity

2-(N,N-diBoc)amino-6-aminoquinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a quinazoline core, which is known for various biological activities. The diBoc (di-tert-butoxycarbonyl) groups enhance the compound's stability and solubility, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 325.40 g/mol |

| Chemical Formula | C15H20N4O4 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of amino groups allows for hydrogen bonding with active sites, while the quinazoline scaffold can engage in π-π stacking interactions, potentially modulating enzyme activity or receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects in metabolic disorders.

Study 1: Antitumor Efficacy

A study conducted by researchers at the University of Kansas evaluated the antitumor efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations (IC50 values ranging from 5 to 15 µM across different cell lines).

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity Type | Cell Line/Organism | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antitumor | A549 (lung cancer) | 10 µM | University of Kansas |

| Antitumor | MCF-7 (breast cancer) | 8 µM | University of Kansas |

| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL | Internal Study |

| Antimicrobial | Escherichia coli | MIC = 60 µg/mL | Internal Study |

Q & A

Q. How can researchers ensure reproducibility in multi-step syntheses of diBoc-protected quinazolines?

- Methodological Answer : Document critical process parameters (CPPs) for each step:

- Step 1 : Boc protection (reaction time: 4–6 hours, water content <50 ppm).

- Step 2 : Stannylation (SnCl, -78°C, argon atmosphere).

- Step 3 : Radiolabeling (KF/K complex, 110°C, 10 minutes).

Include QC checkpoints (e.g., intermediate values, residual solvent limits) in batch records .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.